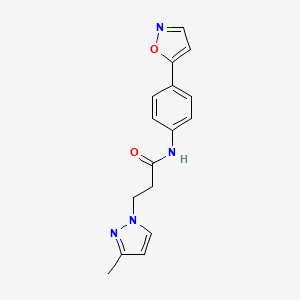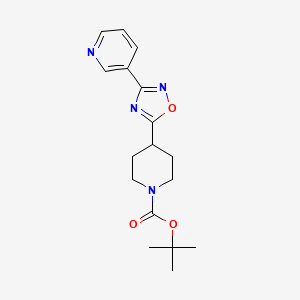![molecular formula C7H4BrN3O2 B7469844 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which contains a pyridine ring fused to an imidazole ring, and a carboxylic acid functional group attached to the pyridine ring.
Mechanism of Action
The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves the inhibition of various kinases, which results in the modulation of various cellular processes. For instance, the inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1 phase, while the inhibition of GSK3β by this compound results in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Additionally, the inhibition of RIPK1 by this compound leads to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid are diverse and depend on the specific kinase targeted by this compound. For instance, the inhibition of CDK2 by this compound leads to the suppression of cell proliferation, while the inhibition of GSK3β by this compound results in the promotion of cell proliferation and differentiation. Moreover, the inhibition of RIPK1 by this compound leads to the suppression of the inflammatory response, which is implicated in various pathological conditions, such as sepsis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a valuable tool compound for studying the role of various kinases in cellular processes. The advantages of using this compound include its potent inhibitory activity against various kinases, its high selectivity, and its ability to penetrate cell membranes. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid. One direction is to explore the potential therapeutic applications of this compound in various pathological conditions, such as cancer, inflammation, and viral infections. Another direction is to develop more potent and selective analogs of this compound that can target specific kinases with higher affinity and selectivity. Additionally, the use of this compound as a tool compound for studying the role of various kinases in cellular processes can be further explored.
Synthesis Methods
The synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be achieved through a multi-step process, which involves the reaction of 2-aminopyridine with glyoxylic acid to form 2-(pyridin-2-yl)oxazolidine-2,4-dione, followed by the reaction of this intermediate with bromine to yield 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid.
Scientific Research Applications
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various kinases, such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and receptor-interacting protein kinase 1 (RIPK1), which are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. Moreover, this compound has been reported to possess anti-inflammatory, anti-tumor, and anti-viral properties.
properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-2-4-5(3)11-6(10-4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAISHMFUCPNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044771-96-1 |
Source


|
| Record name | 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)

![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)
